molecular formula C14H13BrO B13881552 1-Bromo-2-(2-phenylethoxy)benzene

1-Bromo-2-(2-phenylethoxy)benzene

Cat. No.: B13881552
M. Wt: 277.16 g/mol
InChI Key: OCMAMMBNYQDIHD-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-phenylethoxy)benzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and a 2-phenylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-phenylethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2-phenylethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2-phenylethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or amines in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are utilized.

Major Products:

  • Substituted benzene derivatives
  • Phenolic compounds
  • Quinone derivatives

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-phenylethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a sigma complex with nucleophiles. This intermediate undergoes further transformations, leading to the final substituted product . The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-(2-phenylethoxy)benzene is unique due to the presence of both a bromine atom and a 2-phenylethoxy group, which imparts distinct reactivity and potential applications compared to other similar compounds. Its specific substitution pattern allows for targeted chemical transformations and interactions in various research and industrial contexts.

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

1-bromo-2-(2-phenylethoxy)benzene

InChI

InChI=1S/C14H13BrO/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

OCMAMMBNYQDIHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC=C2Br

Origin of Product

United States

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